N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
Description
N⁴-(3,5-Dimethylphenyl)-1-phenyl-N⁶-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a pyrazolo[3,4-d]pyrimidine derivative characterized by a bicyclic heteroaromatic core with substitutions at the N⁴ and N⁶ positions. The N⁴ position is occupied by a 3,5-dimethylphenyl group, while the N⁶ position features a 2-phenylethyl chain. This structural motif is common in kinase inhibitors, particularly Janus kinase (JAK) inhibitors, where the pyrazolo-pyrimidine scaffold serves as a hinge-binding region modulator .
Properties
IUPAC Name |
4-N-(3,5-dimethylphenyl)-1-phenyl-6-N-(2-phenylethyl)pyrazolo[3,4-d]pyrimidine-4,6-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N6/c1-19-15-20(2)17-22(16-19)30-25-24-18-29-33(23-11-7-4-8-12-23)26(24)32-27(31-25)28-14-13-21-9-5-3-6-10-21/h3-12,15-18H,13-14H2,1-2H3,(H2,28,30,31,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTDHUQUOZKQPRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCC4=CC=CC=C4)C5=CC=CC=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine typically involves multi-step organic reactions. One common method includes the reaction of 3,5-dimethylphenylhydrazine with ethyl acetoacetate to form a hydrazone intermediate. This intermediate then undergoes cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core. Subsequent substitution reactions introduce the phenyl and phenylethyl groups at the N4 and N6 positions, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and purity. This can include the use of high-performance liquid chromatography (HPLC) for purification and advanced techniques for monitoring reaction progress, such as nuclear magnetic resonance (NMR) spectroscopy .
Chemical Reactions Analysis
Types of Reactions
N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and phenylethyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or substituted amines.
Scientific Research Applications
N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N4-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Key Observations :
- Aromatic vs. Aliphatic Substitutions : The target compound’s 2-phenylethyl group (N⁶) contrasts with aliphatic chains (e.g., 3-methoxypropyl or cyclohexenylethyl ), which may reduce steric hindrance but improve solubility.
- Electron Effects : Electron-donating groups (e.g., methyl in 3,5-dimethylphenyl) enhance lipophilicity, whereas electron-withdrawing groups (e.g., Cl in ) may alter binding interactions in kinase pockets.
Yield Comparison :
- For instance, N⁴-(2-methoxyphenyl) derivatives in show yields as low as 43% , while smaller substituents (e.g., methylbenzyl) yield up to 86% .
Physicochemical Properties
Substituents significantly impact melting points, solubility, and stability:
Notes:
Biological Activity
N~4~-(3,5-dimethylphenyl)-1-phenyl-N~6~-(2-phenylethyl)-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a compound belonging to the pyrazolo[3,4-d]pyrimidine family, recognized for its diverse pharmacological properties. This article discusses its biological activity, focusing on its anticancer potential and mechanisms of action.
Chemical Structure and Properties
The compound features a complex structure that includes a pyrazolo[3,4-d]pyrimidine core, which is crucial for its biological activity. The presence of various substituents enhances its interaction with biological targets.
Chemical Formula: CHN
Molecular Weight: 348.45 g/mol
Research indicates that compounds with the pyrazolo[3,4-d]pyrimidine scaffold exhibit significant inhibitory effects on various kinases involved in cancer progression. These include:
- EGFR (Epidermal Growth Factor Receptor)
- VEGFR2 (Vascular Endothelial Growth Factor Receptor 2)
- CDK1 and CDK2 (Cyclin-dependent Kinases)
The compound acts as a dual inhibitor of EGFR and VEGFR2, showcasing IC values ranging from 0.3 to 24 µM in various assays .
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits potent anticancer activity against several cancer cell lines. Notably:
- MCF-7 (breast cancer)
- HeLa (cervical cancer)
- HCT-116 (colorectal cancer)
Case Studies
- MCF-7 Model : The compound significantly inhibited tumor growth and induced apoptosis in MCF-7 cells. It also suppressed cell migration and caused cell cycle arrest .
- HeLa Cells : In HeLa cells, the compound exhibited an IC value of approximately 2.59 µM, comparable to doxorubicin's IC of 2.35 µM. This suggests a strong potential for therapeutic application in cervical cancer .
- Mechanistic Insights : Molecular docking studies revealed that the compound binds effectively to the ATP-binding site of kinases, facilitating its inhibitory action .
Data Table: Biological Activity Summary
| Cell Line | IC (µM) | Mechanism of Action | Observations |
|---|---|---|---|
| MCF-7 | 0.3 - 24 | Dual EGFR/VEGFR2 inhibition | Induces apoptosis; inhibits migration |
| HeLa | 2.59 | CDK1/CDK2 inhibition | Cell cycle arrest at S phase; apoptosis |
| HCT-116 | 4.66 (MCF7), 1.98 (HCT116) | Multi-target kinase inhibition | Significant cytotoxicity |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
